molecular formula C17H10Cl2O4 B3819608 [2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid

[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid

Cat. No. B3819608
M. Wt: 349.2 g/mol
InChI Key: VKHKXIAHIFBNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is known to inhibit the production of prostaglandins, which are responsible for causing pain and inflammation in the body.

Scientific Research Applications

[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been used for the treatment of pain and inflammation associated with various conditions, such as arthritis, menstrual cramps, and post-operative pain. This compound has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.

Mechanism of Action

[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body. Prostaglandins are produced by cyclooxygenase (COX) enzymes, and this compound inhibits the activity of these enzymes, thereby reducing the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of cyclooxygenase enzymes, which reduces the production of prostaglandins. Physiologically, this compound reduces pain and inflammation in the body.

Advantages and Limitations for Lab Experiments

[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid is widely used in laboratory experiments due to its well-known mechanism of action and its ability to reduce pain and inflammation. However, this compound has some limitations, such as its potential to cause gastrointestinal side effects and its potential to interfere with other drugs.

Future Directions

There are several future directions for research on [2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid. One direction is to study its potential use in the treatment of cancer and Alzheimer's disease. Another direction is to develop new formulations of this compound that are more effective and have fewer side effects. Additionally, research could focus on identifying new targets for this compound and developing new drugs that are based on its mechanism of action.
Conclusion
In conclusion, this compound is a non-steroidal anti-inflammatory drug that is widely used for the treatment of pain and inflammation. It works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body. This compound has been extensively studied for its anti-inflammatory and analgesic properties, and it has potential applications in the treatment of cancer and Alzheimer's disease. While this compound has some limitations, it remains an important tool for laboratory experiments and research.

properties

IUPAC Name

2-[2-(2,4-dichlorophenyl)-1,3-dioxoinden-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2O4/c18-9-5-6-12(13(19)7-9)17(8-14(20)21)15(22)10-3-1-2-4-11(10)16(17)23/h1-7H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHKXIAHIFBNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(CC(=O)O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid
Reactant of Route 2
[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid
Reactant of Route 3
[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid
Reactant of Route 5
[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid

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